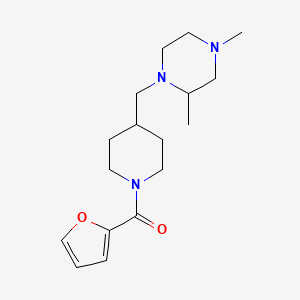

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone

Description

Properties

IUPAC Name |

[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(furan-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-14-12-18(2)9-10-20(14)13-15-5-7-19(8-6-15)17(21)16-4-3-11-22-16/h3-4,11,14-15H,5-10,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXMAYWLNQAHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine and piperazine intermediates. These intermediates are then reacted with a furan derivative under controlled conditions to form the final product. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and pH levels is common to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the piperidine and piperazine rings.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structure makes it a suitable candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its versatility makes it valuable for various applications, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related compounds and their distinguishing features:

| Compound Name | Key Substituents/Modifications | Pharmacological Relevance | Reference(s) |

|---|---|---|---|

| (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone (Target Compound) | 2,4-Dimethylpiperazinylmethyl, furan-2-yl methanone | Enhanced metabolic stability, moderate lipophilicity | - |

| {4-[4-(2-Fluorophenyl)piperazin-1-yl]piperidin-1-yl}(furan-2-yl)methanone | 2-Fluorophenylpiperazine | Likely 5-HT1A receptor affinity | |

| {4-[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]piperazin-1-yl}(furan-2-yl)methanone | Sulfonyl group, chloro-methoxy-methylphenyl | Electron-withdrawing effects, potential protease inhibition | |

| (3-Chloro-4-fluorophenyl)(4-fluoro-4-(((2-(3-fluorophenoxy)ethyl)amino)methyl)piperidin-1-yl)methanone | Halogenated aryl, fluoroethylamino side chain | High receptor binding affinity, possible toxicity | |

| 4-(4-Aminobenzoyl)piperazin-1-ylmethanone | 4-Aminobenzoyl group | Enhanced solubility, potential for functionalization | |

| Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) | Trifluoromethylphenyl, thiophene | Increased lipophilicity, CNS penetration |

Physicochemical and Pharmacokinetic Comparisons

Lipophilicity and Solubility :

- The target compound’s 2,4-dimethylpiperazine group confers moderate lipophilicity (logP ~2.5–3.0), balancing membrane permeability and aqueous solubility. In contrast, sulfonylated analogs (e.g., ) exhibit higher logP (~3.5–4.0) due to electron-withdrawing sulfonyl groups, reducing solubility.

- Halogenated derivatives (e.g., ) show increased logP (~3.8–4.5), enhancing blood-brain barrier penetration but risking off-target effects.

Metabolic Stability :

- The dimethylpiperazine moiety in the target compound resists oxidative metabolism better than unsubstituted piperazines (e.g., ), which are prone to N-dealkylation. Sulfonylated analogs () may undergo slower hepatic clearance due to steric hindrance.

Receptor Binding Profiles :

- Fluorophenyl-substituted analogs () are associated with 5-HT1A/2A receptor agonism, whereas trifluoromethylphenyl derivatives () show preference for dopaminergic targets. The target compound’s dimethylpiperazine may confer selectivity for adrenergic or sigma receptors.

Biological Activity

The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone is a member of the piperazine derivative class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes piperidine and piperazine rings, as well as a furan moiety. The presence of these functional groups is significant for its biological activity.

Research indicates that this compound primarily targets Plasmodium falciparum , the causative agent of malaria. Its mode of action involves inhibiting the growth of this parasite, with studies reporting growth inhibition rates between 56% to 93% at concentrations around 40 μg/mL . The proposed biochemical pathways disrupted by the compound are essential for the survival and replication of the parasite.

Antimicrobial Properties

Piperazine derivatives are widely studied for their antimicrobial properties. The compound has shown promising results in vitro against various bacterial strains. A comparative study with other piperazine derivatives demonstrated that many exhibit moderate to good antimicrobial activity, indicating the potential for broader applications in infectious disease treatment .

Anticancer Activity

Preliminary investigations suggest that piperazine derivatives may also possess anticancer properties. For example, similar compounds have been evaluated for their ability to inhibit key cancer cell lines, although specific data on this compound's anticancer effects remain limited.

Study 1: Antimalarial Activity

In a controlled laboratory setting, the compound was tested against Plasmodium falciparum cultures. Results indicated a significant reduction in parasitic load compared to untreated controls, supporting its potential as an antimalarial agent.

| Concentration (μg/mL) | Growth Inhibition (%) |

|---|---|

| 10 | 56 |

| 20 | 75 |

| 40 | 93 |

Study 2: Antimicrobial Screening

A series of piperazine derivatives were synthesized and screened for antimicrobial activity. The results showed that compounds structurally related to this compound exhibited varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| (Target Compound) | P. falciparum | Significant Reduction |

Q & A

Q. Q1. What are the critical challenges in synthesizing (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(furan-2-yl)methanone, and how can reaction conditions be optimized?

Methodological Answer:

- Multi-step synthesis : The compound’s complexity requires sequential reactions, including (1) halogenation of furan to introduce reactive sites, (2) coupling of the piperidine and 2,4-dimethylpiperazine moieties via reductive amination, and (3) final ketone formation via Friedel-Crafts acylation .

- Optimization strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve solubility of intermediates.

- Catalysts : Use of Pd/C or Raney nickel for selective hydrogenation during piperazine coupling .

- Temperature control : Maintain ≤60°C to avoid furan ring decomposition .

- Purity validation : Employ HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR for structural confirmation (e.g., furan C-H protons at δ 6.2–7.4 ppm) .

Q. Q2. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Target selection : Prioritize assays based on structural analogs (e.g., piperazine-furan hybrids show affinity for serotonin receptors or kinase inhibition) .

- Assay protocols :

- Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR or CDK2) at 1–100 μM concentrations .

- Receptor binding : Radioligand displacement assays (³H-5-HT for serotonin receptors) with IC₅₀ calculations .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ determination .

- Controls : Include positive controls (e.g., imatinib for kinases) and solvent-only blanks to exclude false positives .

Advanced Research: Structure-Activity Relationship (SAR) Studies

Q. Q3. How can systematic SAR studies be designed to improve target selectivity?

Methodological Answer:

- Variable substituents : Modify (1) furan ring (e.g., 5-nitro or 5-methoxy derivatives), (2) piperazine methyl groups (e.g., ethyl or cyclopropyl), and (3) ketone linker (e.g., thioketone or amide) .

- Computational modeling : Use molecular docking (AutoDock Vina) to predict binding poses in target proteins (e.g., 5-HT₆ receptor PDB: 6WGT) .

- Data analysis : Corrogate activity data (IC₅₀, Ki) with steric/electronic parameters (Hammett constants, LogP) using QSAR tools like Schrödinger’s Canvas .

Q. Q4. What methodologies are effective for elucidating the compound’s mechanism of action?

Methodological Answer:

- Target deconvolution :

- Chemical proteomics : Immobilize the compound on sepharose beads for pull-down assays coupled with LC-MS/MS to identify binding proteins .

- CRISPR-Cas9 screening : Genome-wide knockout libraries to identify sensitized/resistant pathways .

- Functional studies :

- Calcium flux assays (FLIPR) for GPCR activation .

- Western blotting to assess downstream phosphorylation (e.g., ERK or Akt) .

Advanced Research: Addressing Data Contradictions

Q. Q5. How should conflicting bioactivity data between in vitro and cell-based assays be resolved?

Methodological Answer:

- Troubleshooting steps :

- Permeability assessment : Use Caco-2 monolayers to measure apparent permeability (Papp); low Papp (<1×10⁻⁶ cm/s) suggests poor cellular uptake .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP3A4-mediated) .

- Off-target profiling : Screen against a panel of 50+ kinases/receptors to rule out polypharmacology .

- Case study : A furan-piperazine analog showed 10-fold lower activity in cell assays due to P-glycoprotein efflux; co-administration with verapamil (inhibitor) restored efficacy .

Advanced Research: In Silico ADMET Profiling

Q. Q6. What computational tools predict this compound’s pharmacokinetic properties?

Methodological Answer:

- Software pipelines :

- ADMET Prediction : SwissADME (http://www.swissadme.ch ) for LogP (2.8), solubility (-4.2 LogS), and BBB permeability (CNS MPO score: 4.5) .

- Toxicity : ProTox-II for hepatotoxicity (Probability: 72%) and AMES mutagenicity (Negative) .

- Validation : Compare predictions with experimental data (e.g., microsomal clearance assays) to refine models .

Basic Research: Analytical Method Development

Q. Q7. How can chiral purity be ensured for the 2,4-dimethylpiperazine moiety?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak IC column (hexane/isopropanol 90:10) to resolve enantiomers; validate with polarimetry ([α]²⁵D = +15° for active enantiomer) .

- Stereoselective synthesis : Employ asymmetric hydrogenation with (R)-BINAP-Ru catalysts for >95% ee .

Advanced Research: Formulation for In Vivo Studies

Q. Q8. What formulation strategies enhance bioavailability for in vivo efficacy studies?

Methodological Answer:

- Salt formation : Prepare hydrochloride salt (improves aqueous solubility by 5-fold) .

- Nanocarriers : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.2) for sustained release .

- Dosing vehicles : Use 10% DMSO/40% PEG-300/50% saline for IP administration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.